molecular formula C12H19NO B13032747 (S)-(2-(1-Aminopentyl)phenyl)methanol

(S)-(2-(1-Aminopentyl)phenyl)methanol

Cat. No.: B13032747
M. Wt: 193.28 g/mol
InChI Key: VQJPGUZSMYKMLX-LBPRGKRZSA-N
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Description

(S)-(2-(1-Aminopentyl)phenyl)methanol is a chiral compound with a specific stereochemistry, denoted by the (S)-configuration. This compound is characterized by the presence of an aminopentyl group attached to a phenyl ring, which is further connected to a methanol group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(2-(1-Aminopentyl)phenyl)methanol typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of the corresponding ketone using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the desired stereochemistry and product quality.

Chemical Reactions Analysis

Types of Reactions

(S)-(2-(1-Aminopentyl)phenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be further reduced to form different alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields the corresponding ketone, while reduction can produce various alcohol derivatives.

Scientific Research Applications

(S)-(2-(1-Aminopentyl)phenyl)methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (S)-(2-(1-Aminopentyl)phenyl)methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the phenyl ring can participate in π-π interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • ®-(2-(1-Aminopentyl)phenyl)methanol
  • (S)-(2-(1-Aminobutyl)phenyl)methanol
  • (S)-(2-(1-Aminohexyl)phenyl)methanol

Uniqueness

(S)-(2-(1-Aminopentyl)phenyl)methanol is unique due to its specific stereochemistry and the length of the aminopentyl chain. This structural specificity can result in distinct biological and chemical properties compared to its analogs.

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

[2-[(1S)-1-aminopentyl]phenyl]methanol

InChI

InChI=1S/C12H19NO/c1-2-3-8-12(13)11-7-5-4-6-10(11)9-14/h4-7,12,14H,2-3,8-9,13H2,1H3/t12-/m0/s1

InChI Key

VQJPGUZSMYKMLX-LBPRGKRZSA-N

Isomeric SMILES

CCCC[C@@H](C1=CC=CC=C1CO)N

Canonical SMILES

CCCCC(C1=CC=CC=C1CO)N

Origin of Product

United States

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